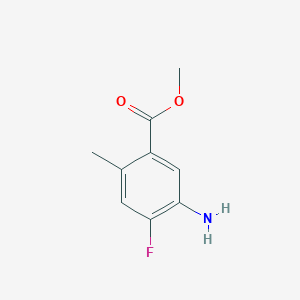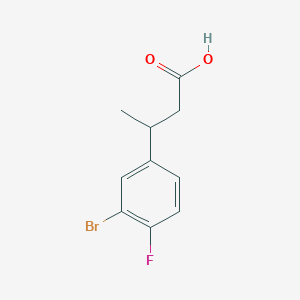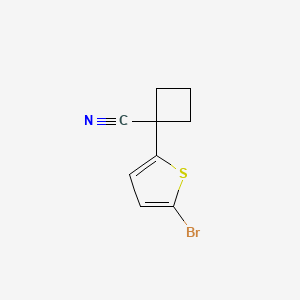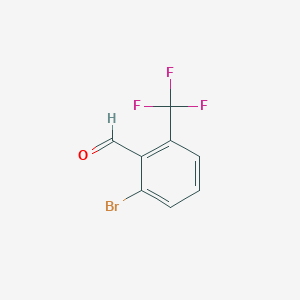![molecular formula C15H19NO5 B1380444 N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde CAS No. 1823551-73-0](/img/structure/B1380444.png)
N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde, also known as Boc-Oxa or Boc-Oxaldehyde, is a research chemical . It has the IUPAC name tert-butyl 7-formyl-8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate .
Molecular Structure Analysis
The molecular formula of this compound is C15H19NO5 . Its molecular weight is 293.32 g/mol . The InChI code is 1S/C15H19NO5/c1-15(2,3)21-14(19)16-4-5-20-13-7-12(18)11(9-17)6-10(13)8-16/h6-7,9,18H,4-5,8H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a topological polar surface area of 76.1 . The compound has a rotatable bond count of 3 . It has a complexity of 392 .Scientific Research Applications
Heterocyclic Compound Synthesis
Research into the synthesis and applications of heterocyclic compounds, such as oxazepines, is a significant area of interest due to their potential biological and pharmacological properties. For instance, the synthesis of five-, six-, and seven-membered 1,3- and 1,4-heterocyclic compounds through intramolecular hydroalkoxylation/hydrothioalkoxylation of alkenols/thioalkenols demonstrates the versatility and utility of heterocyclic structures in organic synthesis (Deka et al., 2015).
Advanced Organic Synthesis Techniques
Advanced synthesis techniques, such as the enantioselective synthesis of N-Boc-2,2-dimethyloxazolidine-5-carbaldehydes, highlight the importance of stereochemistry in developing pharmaceutical precursors and bioactive molecules. These methodologies showcase the preparation of versatile precursors for dipeptide isosteres, which are crucial in peptide and protein chemistry (Pastó et al., 1998).
Functionalization and Derivative Formation
The preparation of benzoheterocyclic carbaldehydes involves protecting groups and halogenation steps to introduce aldehyde functionality, highlighting techniques applicable to the functionalization of complex molecules (Luzzio & Wlodarczyk, 2009). Such methodologies are foundational in synthesizing new molecules with potential biological activity.
Lithiation and Electrophilic Substitution
The lithiation and electrophilic substitution of chlorodibenz[b,f][1,4]oxazepine derivatives show the creation of novel fused heterocyclic structures. This research underscores the chemical flexibility and reactivity of oxazepine rings, enabling the development of compounds with unique properties (Li et al., 1994).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a type of amide , which are known to interact with a wide range of biological targets, including enzymes and receptors
Biochemical Pathways
The biochemical pathways affected by N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde are currently unknown Given the diversity of amide targets, it is likely that this compound could influence multiple pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, the presence of other molecules, and the specific characteristics of the biological environment where the compound is active.
properties
IUPAC Name |
tert-butyl 7-formyl-8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-4-5-20-13-7-12(18)11(9-17)6-10(13)8-16/h6-7,9,18H,4-5,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANSNRRRRDWSBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=CC(=C(C=C2C1)C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1380364.png)




![1-Azaspiro[4.4]nonan-4-ol](/img/structure/B1380373.png)


![tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1380377.png)
![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1380380.png)

